molecular formula C20H16BrN3O4S B15027242 (5Z)-5-(4-bromobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(4-bromobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15027242
M. Wt: 474.3 g/mol
InChI Key: KNGVHBMYGGZYNI-PXNMLYILSA-N
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Description

This compound is a heterocyclic derivative featuring a thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core. Its structure includes a (5Z)-configured 4-bromobenzylidene substituent at position 5 and a 3,4,5-trimethoxyphenyl group at position 2. The trimethoxyphenyl moiety is notable for its electron-rich aromatic system, which is frequently associated with enhanced biological activity, particularly in anticancer agents like combretastatin analogues . The 4-bromobenzylidene group may influence pharmacokinetic properties, such as lipophilicity and metabolic stability.

Properties

Molecular Formula

C20H16BrN3O4S

Molecular Weight

474.3 g/mol

IUPAC Name

(5Z)-5-[(4-bromophenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H16BrN3O4S/c1-26-14-9-12(10-15(27-2)17(14)28-3)18-22-20-24(23-18)19(25)16(29-20)8-11-4-6-13(21)7-5-11/h4-10H,1-3H3/b16-8-

InChI Key

KNGVHBMYGGZYNI-PXNMLYILSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)Br)/SC3=N2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C(=CC4=CC=C(C=C4)Br)SC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-bromobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through the reaction of a suitable thioamide with an α-haloketone under basic conditions.

    Formation of the Triazole Ring: The next step involves the cyclization of the thiazole intermediate with a hydrazine derivative to form the triazole ring.

    Introduction of the Bromobenzylidene Group: The bromobenzylidene group is introduced through a condensation reaction between the triazole intermediate and 4-bromobenzaldehyde in the presence of a base.

    Introduction of the Trimethoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(4-bromobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Corresponding oxides of the compound.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the bromine atom.

Scientific Research Applications

(5Z)-5-(4-bromobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-bromobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease pathways.

    Modulating Receptor Activity: Interacting with cellular receptors to modulate their activity and downstream signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous derivatives reported in the evidence:

Compound Core Structure Position 2 Substituent Position 5 Substituent Molecular Formula Key Properties/Activities Reference
(5Z)-5-(4-bromobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (Target) Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 3,4,5-trimethoxyphenyl 4-bromobenzylidene C₁₉H₁₄BrN₃O₄S High lipophilicity; potential anticancer N/A
(5Z)-2-(4-bromophenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 4-bromophenyl 4-methoxybenzylidene C₁₈H₁₂BrN₃O₂S Moderate antimicrobial activity
(5Z)-2-(4-bromophenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 4-bromophenyl 4-ethoxy-3-methoxybenzylidene C₂₀H₁₆BrN₃O₃S Enhanced solubility due to ethoxy group
(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 4-methoxyphenyl Complex pyrazole-linked substituent C₃₄H₂₉N₅O₃S Likely high steric hindrance
(Z)-2-(4-bromophenyl)-5-(2-(hexyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 4-bromophenyl 2-(hexyloxy)benzylidene C₂₃H₂₂BrN₃O₂S Increased hydrophobicity

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: The 3,4,5-trimethoxyphenyl group in the target compound is structurally analogous to combretastatin derivatives, which are known for potent tubulin-binding activity . Compounds with 4-methoxybenzylidene (e.g., ) or 4-ethoxy-3-methoxybenzylidene (e.g., ) substituents exhibit modified electronic and steric profiles, which may alter target binding compared to the brominated analogue.

Synthetic Accessibility: The synthesis of benzylidene-thiazolo-triazolones typically involves condensation reactions between thiazolidinone precursors and aromatic aldehydes under basic conditions (e.g., K₂CO₃ in methanol) . The target compound’s 3,4,5-trimethoxyphenyl group may require more stringent reaction conditions due to steric hindrance.

Physicochemical Properties :

  • The hexyloxy and butoxy substituents in and introduce long alkyl chains, increasing hydrophobicity and possibly improving blood-brain barrier penetration. In contrast, the target compound’s trimethoxyphenyl group balances lipophilicity and hydrogen-bonding capacity.

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